

YNT-185 Blood-Brain Barrier Penetration: A Technical Support Center

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Compound of Interest

Compound Name: YNT-185

Cat. No.: B10798791

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the blood-brain barrier (BBB) penetration of **YNT-185**, a potent and selective orexin 2 receptor (OX₂R) agonist. The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is **YNT-185** and what is its primary mechanism of action?

YNT-185 is a non-peptide small molecule that acts as a selective agonist for the orexin 2 receptor (OX₂R).[1][2][3] Orexin neuropeptides are central to regulating wakefulness, and their deficiency leads to narcolepsy.[4] **YNT-185** mimics the action of endogenous orexin by binding to and activating OX₂Rs, which are G protein-coupled receptors.[5][6][7] This activation triggers downstream signaling cascades, primarily through Gq and/or Gi proteins, leading to increased intracellular calcium and neuronal excitation.[5][6]

Q2: Is there evidence that **YNT-185** can cross the blood-brain barrier?

Yes, multiple preclinical studies in mouse models have demonstrated that peripherally administered **YNT-185** can cross the BBB and exert pharmacological effects on the central nervous system.[1][3][6][7] Intraperitoneal (i.p.) administration of **YNT-185** has been shown to increase wakefulness and suppress cataplexy-like symptoms in narcoleptic mouse models, effects that are mediated by its action on OX₂Rs in the brain.[1][3][6]

Q3: Is there quantitative data available on the brain penetration of **YNT-185**?

As of the latest available information, specific quantitative data on the brain-to-plasma concentration ratio (K_p) or the unbound brain-to-unbound plasma concentration ratio ($K_{p,uu}$) for **YNT-185** has not been publicly disclosed in the reviewed literature. One study noted that **YNT-185** has "limited in vivo efficacy". For reference, other selective OX_2R agonists have reported brain-to-blood ratios, such as TAK-925 (0.07:1) and ARN-776 (0.04:1), indicating limited but effective penetration.^[8]

Data Presentation

While specific quantitative BBB penetration data for **YNT-185** is not available, the following table summarizes its known physicochemical and pharmacological properties, along with comparative BBB penetration data for other orexin receptor agonists.

Property	YNT-185	TAK-925	ARN-776
Chemical Formula	$C_{33}H_{37}N_5O_5S \cdot 2HCl$ ^[5]	Not specified	Not specified
Molecular Weight	688.66 g/mol ^{[2][5]}	Not specified	Not specified
Solubility	Soluble in water and DMSO up to 100 mM ^{[2][5]}	Not specified	Not specified
Target	Orexin 2 Receptor (OX_2R) ^{[1][2][3]}	Orexin 2 Receptor (OX_2R) ^[8]	Orexin 2 Receptor (OX_2R) ^[8]
EC ₅₀ for human OX_2R	28 nM ^{[5][6]}	Not specified	Not specified
Selectivity over OX_1R	~100-fold ^{[5][6]}	Not specified	Not specified
Brain-to-Blood Ratio	Not publicly available	0.07:1 ^[8]	0.04:1 ^[8]

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments to assess **YNT-185**'s BBB penetration and troubleshooting advice for common issues.

In Vivo Assessment: Microdialysis

Objective: To measure the unbound concentration of **YNT-185** in the brain interstitial fluid (ISF) and plasma of a freely moving animal over time.

Experimental Protocol:

- **Probe Insertion:** Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hypothalamus, striatum) of an anesthetized rodent.
- **Recovery:** Allow the animal to recover from surgery for at least 24-48 hours.
- **Probe Insertion and Equilibration:** On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 $\mu\text{L}/\text{min}$) for a 60-90 minute equilibration period.
- **Baseline Collection:** Collect baseline dialysate samples to ensure a stable baseline.
- **YNT-185 Administration:** Administer **YNT-185** via the desired route (e.g., intraperitoneal or intravenous injection).
- **Sample Collection:** Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours. Simultaneously, collect blood samples at specified time points.
- **Sample Analysis:** Analyze the concentration of **YNT-185** in the dialysate and plasma samples using a validated LC-MS/MS method.
- **Probe Calibration:** At the end of the experiment, determine the in vivo recovery of the probe using the retrodialysis method to calculate the absolute unbound concentration of **YNT-185** in the ISF.

Troubleshooting Guide: Microdialysis

Issue	Potential Cause(s)	Suggested Solution(s)
Low or no YNT-185 detected in dialysate	Poor BBB penetration.	Increase the administered dose. Consider co-administration with a BBB permeabilizer (for mechanistic studies).
Incorrect probe placement.	Verify probe placement post-experiment via histology.	
Low probe recovery.	Use a probe with a larger membrane surface area or a slower perfusion rate. Ensure proper probe handling to avoid membrane damage.	
Rapid metabolism in the brain.	Include protease inhibitors in the perfusion fluid if degradation is suspected.	
High variability between animals	Inconsistent surgical implantation.	Standardize surgical procedures and ensure consistent probe placement.
Differences in animal physiology (e.g., stress levels).	Acclimatize animals to the experimental setup to minimize stress.	
Clogged probe	Tissue debris or blood clot.	Perfuse the probe with a cleaning solution (e.g., dilute acid or base) if compatible with the membrane. If clogging persists, the probe may need to be replaced.

In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of **YNT-185** across an artificial lipid membrane, simulating the BBB.

Experimental Protocol:

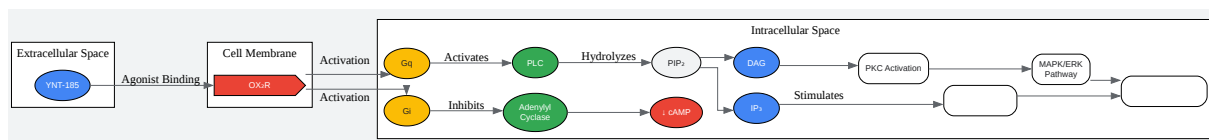
- Prepare Donor Plate: Add a solution of **YNT-185** in a physiologically relevant buffer (e.g., PBS, pH 7.4) to the wells of the donor plate.
- Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
- Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by a filter coated with a lipid solution (e.g., porcine brain lipid extract).
- Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
- Sample Analysis: After incubation, determine the concentration of **YNT-185** in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
- Calculate Permeability: Calculate the permeability coefficient (P_e) using the change in concentration over time and the surface area of the membrane.

Troubleshooting Guide: PAMPA

Issue	Potential Cause(s)	Suggested Solution(s)
Low permeability detected	YNT-185 has inherently low passive permeability.	This may be an accurate reflection of the compound's properties.
Poor solubility of YNT-185 in the assay buffer.	Ensure YNT-185 is fully dissolved. A small percentage of a co-solvent like DMSO can be used, but should be kept consistent.	
High variability between wells	Inconsistent lipid membrane coating.	Ensure a uniform and complete coating of the filter with the lipid solution.
Air bubbles trapped at the membrane interface.	Inspect the plates for bubbles before and during incubation. Gently tap the plate to dislodge any bubbles.	
Membrane integrity failure	Disruption of the lipid layer.	Use a marker compound with known low permeability (e.g., Lucifer Yellow) to check membrane integrity in parallel wells.

Mandatory Visualizations

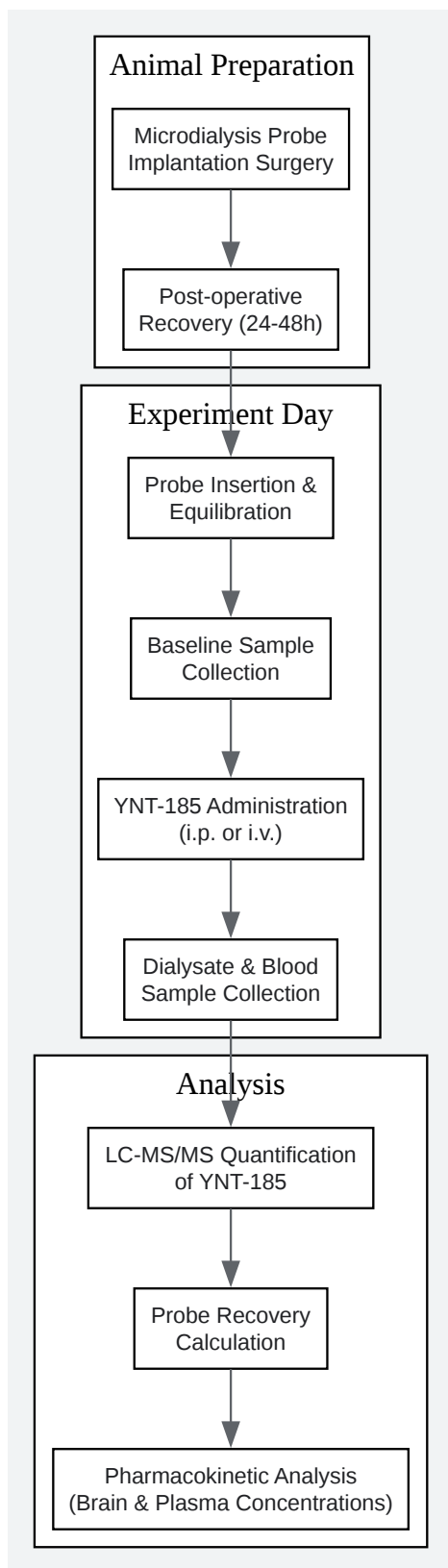
Orexin 2 Receptor Signaling Pathway



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Caption: Orexin 2 Receptor (OX₂R) signaling cascade initiated by **YNT-185**.

Experimental Workflow for In Vivo BBB Penetration Assessment



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Caption: Workflow for assessing **YNT-185** BBB penetration using in vivo microdialysis.

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